molecular formula C8H7ClINO2 B1399660 Ethyl 2-chloro-3-iodoisonicotinate CAS No. 1034132-14-3

Ethyl 2-chloro-3-iodoisonicotinate

Cat. No. B1399660
M. Wt: 311.5 g/mol
InChI Key: HJZMEOYKHZSCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-3-iodoisonicotinate is a synthetic organic compound derived from isonicotinic acid. It has a molecular formula of C8H7ClINO2 and an average mass of 311.504 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-3-iodoisonicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-chloro-3-iodoisonicotinate are not available, indole derivatives, which are structurally similar, have been used in various chemical reactions .

Scientific Research Applications

1. Photophysical Properties of Complexes

Research on new ligands similar to Ethyl 2-chloro-3-iodoisonicotinate, such as ethyl 2,6-diphenylisonicotinate, has led to the synthesis of new C∧N∧C bis-cyclometalated platinum(II) complexes. These complexes are characterized by their unique photophysical properties and have been studied for their potential in various applications, including in supramolecular structures due to their noncovalent interactions (Fuertes et al., 2012).

2. Dye-Sensitized Solar Cells

Additives related to Ethyl 2-chloro-3-iodoisonicotinate have been investigated for enhancing the performance of dye-sensitized TiO2 solar cells (DSSCs). These additives contribute to the stability and efficiency of DSSCs, especially in higher temperature ranges, making them suitable for outdoor applications (Hak-Soo Lee et al., 2010).

3. Biosynthesis of Chiral Drugs

Compounds similar to Ethyl 2-chloro-3-iodoisonicotinate, like ethyl (S)-4-chloro-3-hydroxybutanoate ester, are precursors in the biosynthesis of chiral drugs. These compounds are used in the production of cholesterol-lowering statins, highlighting their importance in pharmaceutical applications. Biocatalysis methods involving yeast and Escherichia coli have been developed for efficient production of these chiral intermediates (Ye, Ouyang, & Ying, 2011).

4. Microfluidic Chip Reactor for Fine Chemistry

The stereoselective synthesis of optical isomers similar to Ethyl 2-chloro-3-iodoisonicotinate has been explored using microfluidic chip reactors. These methods are important for producing fine chemistry intermediates used in pharmaceuticals, demonstrating the versatility of such compounds in advanced synthesis techniques (Kluson et al., 2019).

5. Synthesis of Pheromones and Other Chemicals

Ethyl 2-chloro-3-iodoisonicotinate and its derivatives have been utilized in the synthesis of various chemicals, including pheromones like disparlure. These compounds serve as key intermediates in complex synthetic routes for producing biologically active substances (Tsuboi, Furutani, & Takeda, 1987).

Future Directions

While specific future directions for Ethyl 2-chloro-3-iodoisonicotinate are not available, research into similar compounds is ongoing. For example, controlled drug delivery systems are a promising area of research . Additionally, the synthesis and study of indole derivatives, which are structurally similar to Ethyl 2-chloro-3-iodoisonicotinate, continue to be an active area of research .

properties

IUPAC Name

ethyl 2-chloro-3-iodopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZMEOYKHZSCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-iodoisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloro-3-iodoisonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloro-3-iodoisonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloro-3-iodoisonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-chloro-3-iodoisonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloro-3-iodoisonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloro-3-iodoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.